molecular formula C12H12O2S B13084033 (4-Methoxythiophen-2-yl)(phenyl)methanol

(4-Methoxythiophen-2-yl)(phenyl)methanol

Cat. No.: B13084033
M. Wt: 220.29 g/mol
InChI Key: XUJDYZAVGUQUHH-UHFFFAOYSA-N
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Description

(4-Methoxythiophen-2-yl)(phenyl)methanol is an organic compound with the molecular formula C12H12O2S It is characterized by the presence of a methoxy group attached to a thiophene ring, which is further connected to a phenyl group through a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxythiophen-2-yl)(phenyl)methanol typically involves the reaction of 4-methoxythiophene with benzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxythiophen-2-yl)(phenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Methoxythiophen-2-yl)(phenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Methoxythiophen-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s methoxy and thiophene groups can participate in various chemical interactions, influencing its biological activity. These interactions may involve binding to enzymes or receptors, thereby modulating their activity and leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)methanol
  • (4-Methoxyphenyl)thiophen-2-ylmethanol
  • (4-Methoxyphenyl)-2-thiazolylmethanol

Uniqueness

(4-Methoxythiophen-2-yl)(phenyl)methanol is unique due to the combination of its methoxy, thiophene, and phenyl groups. This structural arrangement imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C12H12O2S

Molecular Weight

220.29 g/mol

IUPAC Name

(4-methoxythiophen-2-yl)-phenylmethanol

InChI

InChI=1S/C12H12O2S/c1-14-10-7-11(15-8-10)12(13)9-5-3-2-4-6-9/h2-8,12-13H,1H3

InChI Key

XUJDYZAVGUQUHH-UHFFFAOYSA-N

Canonical SMILES

COC1=CSC(=C1)C(C2=CC=CC=C2)O

Origin of Product

United States

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